molecular formula C13H10F2N2O B4878566 2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide

2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B4878566
M. Wt: 248.23 g/mol
InChI Key: IANZLOUMDGWMKV-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2nd and 5th positions of the benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzoic acid and pyridin-4-ylmethanamine.

    Amidation Reaction: The 2,5-difluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with pyridin-4-ylmethanamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on various biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting pathways involved in cell signaling, enzyme activity, and receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-(2-pyridinylmethyl)benzamide
  • 2-chloro-4,5-difluoro-N-(pyridin-4-ylmethyl)benzamide
  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)benzamide

Uniqueness

2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridin-4-ylmethyl group also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2,5-difluoro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-10-1-2-12(15)11(7-10)13(18)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANZLOUMDGWMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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